7-hydroxy-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
This compound belongs to the pyrimidopurine-dione family, characterized by a fused pyrimidine-purine scaffold with substitutions at positions 1, 7, and 8. The 7-hydroxy group and 4-methoxyphenyl moiety at position 9 are critical for its structural uniqueness.
Properties
IUPAC Name |
7-hydroxy-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-19-13-12(14(23)18-16(19)24)21-8-10(22)7-20(15(21)17-13)9-3-5-11(25-2)6-4-9/h3-6,10,22H,7-8H2,1-2H3,(H,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJCDCSCLMTADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CC(CN(C3=N2)C4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate purine derivative and introduce the hydroxy and methoxyphenyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: :
Biological Activity
7-Hydroxy-9-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound characterized by a unique structure that combines features of both purine and pyrimidine derivatives. Its molecular formula is C₁₆H₁₆N₄O₃ with a molecular weight of approximately 312.32 g/mol. The compound's structural components suggest potential biological activities that merit detailed exploration.
Chemical Structure
The compound features:
- A pyrimidine ring fused with a purine structure .
- A methoxyphenyl group which enhances hydrophobic interactions.
- A hydroxyl group that may influence its reactivity and biological interactions.
Biological Activity
Research indicates that compounds similar to this pyrimido[1,2-g]purine derivative exhibit significant biological activities:
Anticancer Properties
Studies have shown that derivatives of pyrimidine and purine compounds often display anticancer properties. For instance:
- In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as HeLa and L363. The mechanism often involves the inhibition of key proteins involved in cell cycle regulation and apoptosis pathways .
Antiviral Activity
Some derivatives have been noted for their antiviral effects:
- Compounds structurally similar to this compound have been evaluated for their ability to inhibit viral replication mechanisms. For example, 3-deazaadenosine is recognized for its antiviral activity against various viruses.
Antimicrobial Activity
The antimicrobial potential of related compounds has also been documented:
- Certain pyrimidine derivatives have shown effectiveness against bacterial strains and fungi. The presence of hydroxyl and methoxy groups may enhance the compound's ability to penetrate microbial membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in nucleotide metabolism or signal transduction pathways.
- Receptor Binding : The hydrophobic interactions from the methoxyphenyl group could facilitate binding to specific cellular receptors or proteins involved in disease processes.
Comparative Analysis
A comparative analysis of similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylpyrido[3',4':5]pyrimidine-2',4'-dione | Pyrimidine ring with methyl substitution | Anticancer properties |
| 3-Deazaadenosine | Purine derivative lacking nitrogen at position 3 | Antiviral activity |
| 7-Hydroxymethylpyrimidinone | Hydroxymethyl substitution on pyrimidine | Antimicrobial activity |
This table illustrates how variations in structure influence biological outcomes.
Case Studies
- Anticancer Activity : In a study involving various pyrimidine derivatives, it was found that modifications at the 7-position significantly enhanced cytotoxicity against cancer cell lines. The presence of the methoxyphenyl group was crucial for increasing lipophilicity and cellular uptake .
- Antiviral Mechanism : Research on similar purine derivatives indicated that they could inhibit viral polymerases effectively. This suggests a potential pathway for developing antiviral agents based on the structural framework of 7-hydroxy-9-(4-methoxyphenyl)-1-methyl-pyrimido[1,2-g]purine derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the pyrimido[1,2-g]purine-2,4-dione core but differ in substituents, enabling a comparative analysis of structural and functional variations.
Substituent Analysis at Key Positions
Physicochemical and Spectroscopic Properties
- NMR Trends :
- Mass Spectrometry : HRMS data for analogs (e.g., [M+H]+ = 347.0751 in ) confirm molecular integrity and substitution patterns .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-hydroxy-9-(4-methoxyphenyl)-1-methyl-pyrimidopurinedione?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a protocol similar to involves refluxing a toluene solution of a purine precursor with 4-substituted phenylboronic acid, Pd(Ph₃)₄ catalyst, and K₂CO₃ for 12 hours, followed by purification via column chromatography (EtOAc/hexane) . Adjustments in substituents (e.g., methoxy vs. chloro groups) may require modified boronic acid derivatives, as seen in related purine syntheses .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis (e.g., R factor < 0.05, data-to-parameter ratio > 15) confirms bond lengths and stereochemistry, as demonstrated in structurally analogous compounds .
- NMR : ¹H/¹³C NMR resolves methyl, methoxy, and aromatic protons. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while purine NH signals appear at δ 10–12 ppm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
Q. How is purity assessed during synthesis?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is standard. Purity >95% is required for biological assays. Contaminants (e.g., unreacted boronic acid) are identified via retention time comparison with standards .
Advanced Research Questions
Q. How can regioselectivity challenges in coupling reactions be addressed?
- Methodological Answer : Regioselectivity in Suzuki-Miyaura couplings depends on steric/electronic factors. For example, bulky substituents on the purine core may hinder coupling at the 9-position. Screening catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) can optimize site-specific reactivity, as shown in analogous purine syntheses . Computational modeling (DFT) of transition states may further guide catalyst selection .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from impurities or assay variability. For example:
- Reproducibility : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols .
- Metabolite interference : Use LC-MS to rule out degradation products during bioassays .
- Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to identify pharmacophores, as in .
Q. How is stability under physiological conditions evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal stability : Heat samples to 40–60°C and assess decomposition kinetics using Arrhenius plots .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
